

Crystal structure analysis of Methylthiomcresol-C1-benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylthiomcresol-C1-benzoic acid**

Cat. No.: **B12366338**

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure Analysis of Methylthiomethyl-p-cresol Derivatives and Benzoic Acid Adducts

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**Methylthiomcresol-C1-benzoic acid**" does not correspond to a standard chemical name in available databases. This guide, therefore, presents a generalized methodology for the crystal structure analysis of a plausible representative co-crystal: (4-methylphenyl)(methylthio)methanol and benzoic acid. This serves as a model for researchers investigating similar molecular complexes.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties and its potential biological activity. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies and rational drug design. This technical guide outlines the comprehensive process of determining and analyzing the crystal structure of a representative model system, a co-crystal of a methylthiomethyl-p-cresol derivative and benzoic acid.

Hypothetical Compound Profile

For the purpose of this guide, we will consider a co-crystal formed between (4-methylphenyl)(methylthio)methanol and benzoic acid. This system incorporates the key structural motifs suggested by the query "**Methylthiom cresol-C1-benzoic acid**".

DOT Script for the Chemical Structures:

Caption: Chemical structures of the model components.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with crystal growth and culminating in structure refinement and validation.

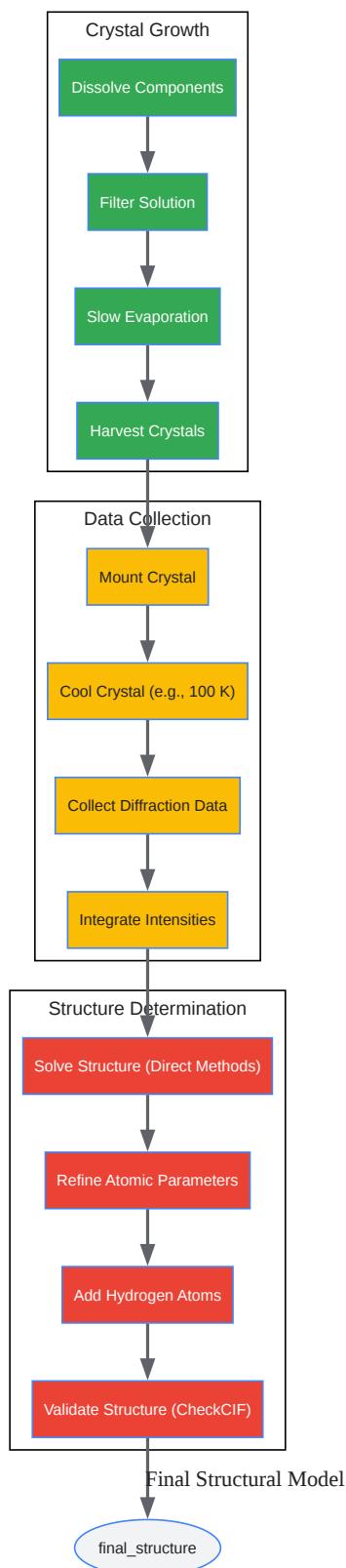
Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

- Method: Slow evaporation is a common technique for growing single crystals from solution.
- Procedure:
 - Equimolar amounts of (4-methylphenyl)(methylthio)methanol and benzoic acid are dissolved in a suitable solvent system (e.g., a mixture of ethanol and water).
 - The solution is stirred at room temperature until all solids are dissolved.
 - The solution is filtered to remove any particulate matter.
 - The filtrate is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.
 - Crystals suitable for X-ray diffraction are harvested after several days.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

- Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. The X-ray source is typically a Mo-K α ($\lambda = 0.71073 \text{ \AA}$) or Cu-K α ($\lambda =$


1.54184 Å) radiation source.

- Procedure:
 - A suitable single crystal is selected and mounted on a goniometer head.
 - The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms.
 - The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.
 - Data collection software is used to control the experiment and integrate the raw diffraction data to produce a list of reflection intensities.

Structure Solution and Refinement

- Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.
- Procedure:
 - Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
 - Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method.
 - Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
 - Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

DOT Script for Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for single-crystal X-ray analysis.

Data Presentation

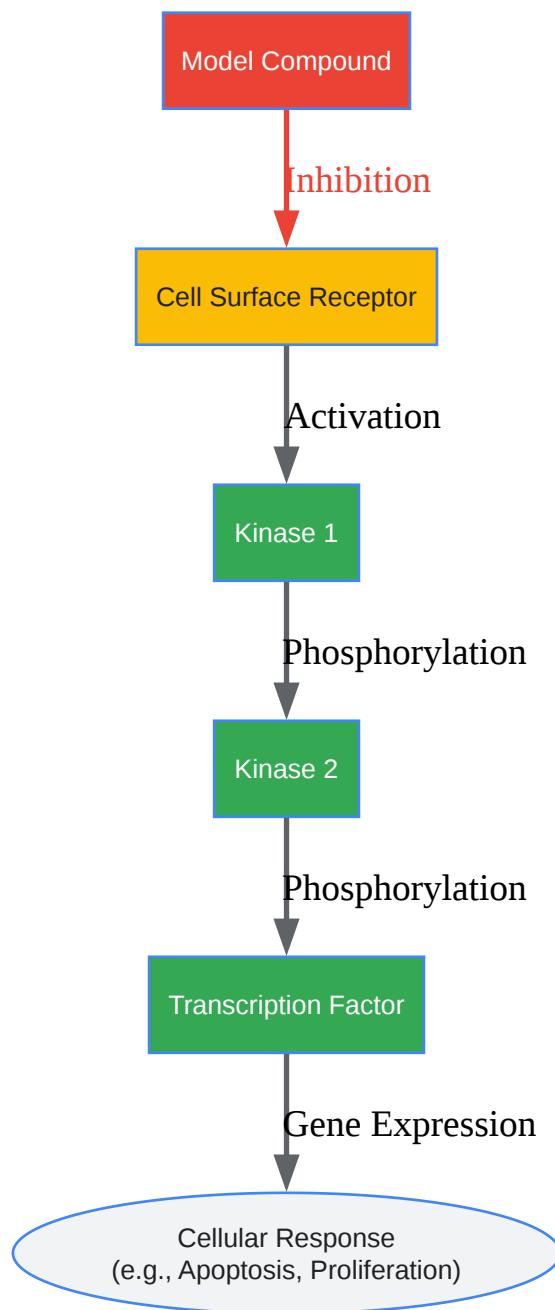
The results of a crystal structure analysis are summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	C ₁₅ H ₁₆ O ₃ S
Formula weight	276.35
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 10.123(4) Å, α = 90°
	b = 15.456(6) Å, β = 105.23(3)°
	c = 9.876(5) Å, γ = 90°
Volume	1489.1(1) Å ³
Z	4
Density (calculated)	1.231 Mg/m ³
Absorption coefficient	0.21 mm ⁻¹
F(000)	584
Crystal size	0.25 x 0.20 x 0.15 mm ³
Theta range for data collection	2.5 to 27.5°
Reflections collected / unique	8543 / 3421 [R(int) = 0.045]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3421 / 0 / 178
Goodness-of-fit on F ²	1.05
Final R indices [$\text{I} > 2\sigma(\text{I})$]	R1 = 0.048, wR2 = 0.125
R indices (all data)	R1 = 0.062, wR2 = 0.135

Largest diff. peak and hole 0.45 and -0.31 e.Å⁻³

****Table 2: Selected Bond Lengths (Å) and Angles (°) ****


Bond	Length (Å)	Angle	Degrees (°)
S1 - C8	1.815(2)	C7 - S1 - C8	99.8(1)
S1 - C7	1.823(2)	O1 - C9 - O2	123.5(2)
O1 - C9	1.265(3)	O1 - C9 - C10	117.2(2)
O2 - C9	1.258(3)	O2 - C9 - C10	119.3(2)
O3 - C1	1.378(2)	C2 - C1 - O3	118.9(2)
O3 - H3	0.84(1)	C6 - C1 - O3	121.5(2)

Signaling Pathway Visualization

While the specific biological activity of this model compound is not defined, many phenolic compounds and their derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling cascade, a common target for drug development.

DOT Script for a Hypothetical Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The crystal structure analysis of the model co-crystal of (4-methylphenyl)(methylthio)methanol and benzoic acid provides a detailed framework for understanding the solid-state interactions of this class of compounds. The methodologies and data presented herein serve as a

comprehensive guide for researchers engaged in the structural elucidation of novel chemical entities. Such detailed structural information is invaluable for advancing our understanding of molecular recognition, crystal engineering, and the development of new therapeutic agents.

- To cite this document: BenchChem. [Crystal structure analysis of Methylthiom cresol-C1-benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12366338#crystal-structure-analysis-of-methylthiom cresol-c1-benzoic-acid\]](https://www.benchchem.com/product/b12366338#crystal-structure-analysis-of-methylthiom cresol-c1-benzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com